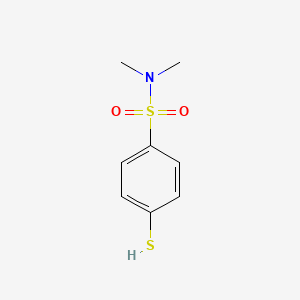

4-Mercapto-N,N-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-sulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-9(2)13(10,11)8-5-3-7(12)4-6-8/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIKXMBORKZRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18325-52-5 | |

| Record name | N,N-dimethyl-4-sulfanylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide from 4-(Dimethylsulfamoyl)benzenesulfonyl Chloride: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical and materials science research. The described methodology focuses on the efficient and chemoselective reduction of the readily available 4-(dimethylsulfamoyl)benzenesulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable synthetic route to this important thiol.

Introduction: The Significance of Substituted Aryl Thiols

Aryl thiols, or thiophenols, are a class of organosulfur compounds that serve as crucial building blocks in organic synthesis. Their nucleophilic nature and ability to participate in a wide array of chemical transformations make them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. Specifically, 4-mercapto-N,N-dimethylbenzenesulfonamide incorporates both a reactive thiol group and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs[1]. The presence of the N,N-dimethyl substitution can modulate the physicochemical properties of the molecule, such as solubility and electronic effects.

The synthesis of aryl thiols from their corresponding sulfonyl chlorides is a common and practical transformation in organic chemistry. Several methods exist for this reduction, including the use of zinc in an acidic medium, catalytic hydrogenation, and milder reagents such as triphenylphosphine[2][3]. This guide will focus on the triphenylphosphine-mediated reduction, a method noted for its simplicity, rapid reaction times, and high chemoselectivity, which is particularly advantageous when dealing with multifunctional substrates[3].

Mechanistic Insights: The Triphenylphosphine-Mediated Reduction

The reduction of an arylsulfonyl chloride to an aryl thiol using triphenylphosphine is a nuanced process that proceeds through several key intermediates. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of triphenylphosphine on one of the oxygen atoms of the sulfonyl chloride. This is followed by a series of intramolecular rearrangements and the elimination of triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction forward. The reaction ultimately yields the desired aryl thiol. The overall stoichiometry of the reaction requires three equivalents of triphenylphosphine per equivalent of sulfonyl chloride[3].

The chemoselectivity of this method is a significant advantage. Functional groups that are often susceptible to reduction under harsher conditions, such as halogens, carboxylic acids, and ketones, are typically well-tolerated in this process[3]. This makes the triphenylphosphine method particularly suitable for the synthesis of complex molecules.

Experimental Protocol: Synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide

This protocol is an adaptation of a general method for the reduction of arylsulfonyl chlorides using triphenylphosphine[3]. Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| 4-(Dimethylsulfamoyl)benzenesulfonyl chloride | >98% purity |

| Triphenylphosphine (PPh₃) | >99% purity |

| Toluene | Anhydrous |

| Diethyl ether | Anhydrous |

| Hydrochloric acid (HCl) | 2 M aqueous solution |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Nitrogen inlet/outlet | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

-

Reagent Handling: 4-(Dimethylsulfamoyl)benzenesulfonyl chloride is a corrosive solid and a lachrymator. Handle with care. Triphenylphosphine can be irritating to the respiratory system. Toluene is a flammable and toxic solvent.

-

Reaction Quenching: The reaction can be exothermic. Add reagents slowly and monitor the temperature.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Synthetic Procedure

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-(dimethylsulfamoyl)benzenesulfonyl chloride (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to dissolve the starting material.

-

Reagent Addition: In a separate flask, dissolve triphenylphosphine (3.0 eq) in anhydrous toluene. Add this solution to the stirred solution of the sulfonyl chloride at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and may be complete within 15-30 minutes[3]. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the thiol product will indicate reaction completion.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 2 M hydrochloric acid to remove any remaining triphenylphosphine and its oxide.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization of 4-mercapto-N,N-dimethylbenzenesulfonamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (two doublets, integrating to 2H each) in the range of δ 7.2-7.8 ppm. A singlet for the N,N-dimethyl protons around δ 2.7 ppm. A broad singlet for the thiol proton (S-H) which may vary in chemical shift depending on concentration and solvent. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 120-145 ppm. A signal for the N,N-dimethyl carbons around δ 38 ppm. |

| IR Spectroscopy | Aromatic C-H stretching around 3050-3100 cm⁻¹. S-H stretching band (weak) around 2550-2600 cm⁻¹. Characteristic S=O stretching bands for the sulfonamide group around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₁₁NO₂S₂). |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide.

Figure 1. Workflow for the synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide.

Conclusion

The synthesis of 4-mercapto-N,N-dimethylbenzenesulfonamide from its corresponding sulfonyl chloride can be effectively achieved through a triphenylphosphine-mediated reduction. This method offers a mild, rapid, and chemoselective route to this valuable synthetic intermediate. The protocol detailed herein provides a solid foundation for researchers to produce this compound in a laboratory setting. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for a successful and safe outcome. Further optimization of reaction conditions and purification techniques may be necessary depending on the scale and desired purity of the final product.

References

-

Mylroie, V. L., & Doles, J. K. (1990). Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions (pp. 235-242). Marcel Dekker, Inc. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of sulfonyl chlorides. Retrieved February 26, 2026, from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 57(10), 1235-1238. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved February 26, 2026, from [Link]

-

Al-Otaibi, J. S., et al. (2015). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. [Link]

-

NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

-

MassBank. (n.d.). Benzene and substituted derivatives. Retrieved February 26, 2026, from [Link]

-

Chen, Y., Murray, P. R. D., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 140(28), 8781–8787. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved February 26, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Retrieved February 26, 2026, from [Link]

- U.S. Patent No. 6,667,421. (2003). Hydrogen reduction of sulfonyl chlorides to thiols.

- U.S. Patent No. 2,792,422. (1957). Manufacture of thiophenols.

-

Supplementary Information. (n.d.). Hydrocyanation of Sulfonylimines Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved February 26, 2026, from [Link]

-

Islam, M. R., et al. (2023). Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method. Biological and Molecular Chemistry, 1(1), 71-81. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Gökce, H., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 13(8), 1163. [Link]

Sources

Application Note: Mechanistic Profiling of 4-Mercapto-N,N-dimethylbenzenesulfonamide as a Thiol-Zinc Ligand for Carbonic Anhydrase Inhibition

Executive Summary

This application note details the experimental protocols for utilizing 4-mercapto-N,N-dimethylbenzenesulfonamide (MDBS) as a carbonic anhydrase (CA) inhibitor. Unlike classical sulfonamide inhibitors (e.g., acetazolamide) that utilize a primary sulfonamide (

This guide addresses the specific challenges of working with thiol-based inhibitors—specifically oxidative dimerization—and provides validated protocols for kinetic assessment against human CA isoforms (hCA I, II, IX, and XII).

Mechanistic Insight: The "Blocked" Sulfonamide Paradigm

To effectively use MDBS, researchers must understand its unique binding mode. Standard CA inhibitors rely on the ionization of a primary sulfonamide to

In MDBS, the sulfonamide nitrogen is dimethylated (

Mechanism of Action[1]

-

Zinc Coordination: The deprotonated thiolate anion (

) displaces the Zinc-bound water molecule ( -

Tail Interaction: The

-dimethylbenzenesulfonamide moiety acts as the "tail," engaging in Van der Waals and hydrophobic interactions with residues at the rim of the active site (e.g., Phe131, Val135 in hCA II). -

Selectivity: The bulky

-dimethyl group probes the steric tolerance of the active site entrance, potentially offering selectivity for isoforms with wider entrances (e.g., hCA IX) over compact cytosolic forms (hCA I).

Visualization: Inhibition Pathway

The following diagram illustrates the logical flow of the inhibition mechanism and the structural distinction from classic inhibitors.

Caption: Mechanistic pathway of MDBS inhibition. Note that the primary sulfonamide binding mode is disabled, forcing a thiol-mediated Zinc coordination.

Critical Reagent Handling: Preventing Oxidation

The Primary Failure Mode: Thiol-based inhibitors are highly susceptible to oxidation, forming disulfides (

Protocol: Preparation of Reduced Stock Solution

-

Reagents:

-

MDBS (Solid)

-

DMSO (Anhydrous, HPLC Grade)

-

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride OR DTT (Dithiothreitol). Note: TCEP is preferred as it is stable over a wider pH range and does not contain thiols that compete for Zinc.

-

-

Procedure:

-

Weighing: Weigh MDBS in an inert atmosphere (nitrogen glove box) if possible. If not, work quickly.

-

Solubilization: Dissolve MDBS in 100% DMSO to a concentration of 10 mM.

-

Reduction: Add TCEP to the stock solution at a 1.1:1 molar ratio (TCEP:MDBS) to maintain the thiol in the reduced state.

-

Why? This ensures that any disulfide formed during storage is reduced back to the monomer active species.

-

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Do not freeze-thaw more than twice.

-

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is the "Gold Standard" assay for CA activity. It measures the physiological reaction:

Materials

-

Enzyme: Recombinant hCA I, II, IX (extracellular domain), or XII. Concentration: ~10–20 nM final.

-

Substrate:

saturated water (bubbled for 30 mins at 25°C). -

Buffer: 20 mM HEPES, 20 mM

, pH 7.5. -

Indicator: Phenol Red (0.2 mM).

-

Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).

Step-by-Step Workflow

-

Inhibitor Dilution Series:

-

Prepare serial dilutions of the MDBS/TCEP stock in the Assay Buffer.

-

Range: 0.1 nM to 10 µM (depending on expected potency).

-

Critical: Maintain constant DMSO concentration (max 1%) across all dilutions.

-

-

Incubation (The Pre-Equilibrium Step):

-

Mix Enzyme solution with Inhibitor solution.

-

Incubate for 15 minutes at room temperature.

-

Scientific Rationale: Thiol-Zinc coordination can be slower than sulfonamide binding due to the displacement of the "hard" water ligand by the "soft" thiol ligand. Equilibrium must be reached before adding substrate.

-

-

The Reaction (Stopped-Flow Shot):

-

Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

-

Syringe B:

-saturated water. -

Mixing: Rapid mixing (dead time < 10 ms).

-

Detection: Monitor Absorbance at 557 nm (Phenol Red isosbestic point/maxima shift).

-

-

Data Acquisition:

-

Record the initial velocity (

) of the acidification reaction (linear portion of the curve, first 5-10% of reaction). -

Perform in triplicate for each inhibitor concentration.

-

Data Analysis (Calculation of )

The inhibition constant (

Formula:

Fit the data to the IC50 Equation :

Conversion to

-

: Concentration of

- : Michaelis constant for the specific CA isoform (e.g., ~10 mM for hCA II).

Comparative Data Presentation

When reporting results for MDBS, compare them against a standard primary sulfonamide (e.g., Acetazolamide) to demonstrate the "Thiol vs. Sulfonamide" potency gap.

Table 1: Template for Reporting Inhibition Constants (

| Isoform | MDBS | Acetazolamide | Selectivity Ratio (II/IX) | Notes |

| hCA I | [Exp. Value] | 250 | [Calc] | Cytosolic, off-target |

| hCA II | [Exp. Value] | 12 | [Calc] | Cytosolic, abundant |

| hCA IX | [Exp. Value] | 25 | [Calc] | Tumor-associated target |

| hCA XII | [Exp. Value] | 5.7 | [Calc] | Transmembrane target |

Note: Thiol inhibitors often show lower affinity (higher

Troubleshooting & Controls

| Observation | Probable Cause | Corrective Action |

| No Inhibition observed | Oxidation of Thiol to Disulfide. | Add 1 mM TCEP to assay buffer; check stock via LC-MS. |

| Non-linear Lineweaver-Burk | Inhibitor aggregation or precipitation. | Check solubility limit; reduce DMSO; ensure concentration < Solubility. |

| Time-dependent inhibition | Slow binding kinetics of Thiol. | Increase pre-incubation time from 15 min to 1 hour. |

| Yellowing of Buffer | Acidification from TCEP (if unbuffered). | Ensure HEPES buffer capacity is sufficient (20-50 mM). |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., & Supuran, C. T. (2009). Non-zinc mediated inhibition of carbonic anhydrases: Coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057-3062. Link

-

Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of zinc-binding groups for the design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 321-324. Link

-

Carta, F., & Supuran, C. T. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005–2013). Expert Opinion on Therapeutic Patents, 23(6), 681-691. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Application Note: Optimizing Thiol-Maleimide Coupling for Sulfonamide-Functionalized Derivatives

Introduction & Mechanistic Principles

The thiol-maleimide reaction remains one of the most robust and widely utilized bioconjugation strategies in modern drug development, operating via a highly efficient Michael addition[1]. In this chemoselective pathway, a nucleophilic thiolate anion attacks the electron-deficient carbon of the maleimide double bond, yielding a stable thiosuccinimide linkage[2].

While this "click-like" chemistry is prized for its rapid kinetics and mild physiological conditions[3], integrating sulfonamide derivatives—frequently utilized as carbonic anhydrase inhibitors (e.g., acetazolamide) or as polar sulfamide spacers in Antibody-Drug Conjugates (ADCs)—introduces complex physicochemical challenges[4][5]. This application note provides a causality-driven, self-validating protocol to overcome the steric and solubility hurdles associated with sulfonamide-maleimide conjugation.

The Sulfonamide Factor: Causality in Experimental Design

Sulfonamide-containing payloads and linkers present specific thermodynamic and kinetic barriers during bioconjugation:

-

Hydrophobicity & Aggregation: Many aryl sulfonamides exhibit poor aqueous solubility. To prevent reagent precipitation and subsequent protein aggregation, the reaction buffer must be carefully equilibrated with a miscible organic co-solvent (typically 10–20% v/v DMSO or DMF)[1][4].

-

Steric Hindrance: The bulky nature of sulfonamide pharmacophores can impede access to the maleimide reactive center. Utilizing extended PEG or highly polar carbamoyl sulfamide spacers mitigates this steric congestion, significantly enhancing conjugation efficiency and the manufacturability of the final conjugate[5][6].

Reaction Conditions & Chemoselectivity

The pH of the reaction medium is the master variable dictating both chemoselectivity and overall yield[1].

-

The Optimal Window (pH 6.5–7.0): Within this narrow range, the reaction rate of maleimides with thiols is approximately 1,000-fold faster than with primary amines, ensuring strict site-selectivity at cysteine residues[3].

-

High pH Risks (pH > 7.5): Elevated pH leads to a critical loss of thiol chemoselectivity, allowing free primary amines (e.g., lysine residues) to competitively react with the maleimide[3]. Furthermore, alkaline conditions accelerate the premature ring-opening hydrolysis of the maleimide moiety before thiolation occurs, rendering the reagent permanently unreactive[3].

Quantitative Data: pH-Dependent Reaction Dynamics

| Parameter | pH < 6.5 | pH 6.5 – 7.0 (Optimal) | pH 7.5 – 8.0 | pH > 8.5 |

| Thiol Reactivity | Low (protonated thiols) | Very High (thiolate anions) | High | High |

| Amine Reactivity | Negligible | Negligible (~1000x slower) | Moderate (loss of selectivity) | High (competes with thiols) |

| Pre-Conjugation Hydrolysis | Minimal | Low | Moderate | Rapid (inactivates maleimide) |

| Post-Conjugation Stability | Stable | Stable | Slow Ring-Opening | Rapid Ring-Opening (Stabilization) |

Post-Conjugation Stability: The Retro-Michael Dilemma

A major vulnerability of thiol-maleimide ADCs is the inherent reversibility of the thiosuccinimide bond in systemic circulation. Biological thiols (e.g., human serum albumin, glutathione) can trigger a retro-Michael elimination, resulting in premature payload loss and off-target toxicity[5][7]. To counteract this, modern protocols employ a controlled, post-conjugation alkaline shift to force the ring-opening hydrolysis of the thiosuccinimide, converting it into a permanently stable succinamic acid thioether[3][8].

Competing pathways of thiosuccinimide conjugates: instability vs. stabilization.

Experimental Protocol: Self-Validating Conjugation System

This methodology is engineered to provide continuous feedback, ensuring that each phase of the sulfonamide-maleimide bioconjugation is empirically verified before proceeding.

Step 1: Preparation and Reduction of the Protein

-

Action: Reduce target disulfide bonds using a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C.

-

Causality: TCEP is strictly preferred over Dithiothreitol (DTT) because TCEP is a phosphine and lacks free thiols. If DTT were used, its sulfhydryl groups would aggressively consume the maleimide reagent, necessitating a rigorous and yield-reducing desalting step prior to conjugation[1].

-

Validation Checkpoint: Quantify free sulfhydryl groups using an Ellman’s Reagent (DTNB) assay at 412 nm. Compare the absorbance to a pre-reduction baseline to confirm 100% target reduction.

Step 2: Buffer Optimization

-

Action: Exchange the protein into Degassed Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.8).

-

Causality: EDTA must be included to chelate trace heavy metals (e.g., Cu²⁺, Fe³⁺) that actively catalyze the auto-oxidation of free thiols back into disulfides[6]. Degassing the buffer eliminates dissolved oxygen, further preserving the reactive thiolate anions.

-

Validation Checkpoint: Measure the buffer pH post-equilibration. Ensure it remains strictly at 6.8 to maintain chemoselectivity.

Step 3: Conjugation Reaction

-

Action: Dissolve the maleimide-sulfonamide derivative in anhydrous DMSO to create a fresh 10 mM stock. Add this stock dropwise to the protein solution to achieve a 10- to 20-fold molar excess. Ensure the final DMSO concentration does not exceed 15% v/v[1].

-

Causality: Dropwise addition prevents localized high concentrations of the hydrophobic sulfonamide, which could trigger immediate protein denaturation or payload precipitation. Fresh preparation of the maleimide stock prevents moisture-induced pre-hydrolysis[3].

-

Validation Checkpoint: Monitor the reaction progress at 1-hour intervals via LC-MS or SDS-PAGE to confirm the desired Drug-to-Antibody Ratio (DAR) or molecular mass shift.

Step 4: Quenching and Stabilization

-

Action: Quench the reaction by adding a 50-fold excess of a low-molecular-weight thiol (e.g., L-cysteine) and incubate for 15 minutes[1]. Following quenching, adjust the buffer pH to 8.5–9.0 using 0.1 M NaOH and incubate for 24 hours at 37°C.

-

Causality: L-cysteine rapidly consumes any unreacted maleimide-sulfonamide, preventing off-target modifications during downstream purification. The subsequent alkaline shift intentionally hydrolyzes the thiosuccinimide ring, locking the sulfonamide payload onto the protein and immunizing it against retro-Michael elimination[3][8].

-

Validation Checkpoint: Perform an in vitro stability assay by incubating the final purified conjugate in 10 mM Glutathione (GSH) at 37°C for 48 hours. Analyze via LC-MS to confirm the absolute absence of payload transfer.

Step-by-step bioconjugation workflow for thiol-maleimide coupling with sulfonamides.

References

- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug

- The Thiol-Maleimide Reaction: A Guide - Bachem.

- Maleimide Reaction Chemistry - Vector Labs.

- What is the effect of Maleimide surface coverage on thiol conjugation efficiency?

- Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - NIH.

- Systematic evaluation of protein-small molecule hybrids on the yeast surface - bioRxiv.

- Design of bioorthogonal tools for bioconjug

- A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjug

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. biorxiv.org [biorxiv.org]

- 5. synaffix.com [synaffix.com]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 8. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing disulfide formation in 4-mercapto-N,N-dimethylbenzenesulfonamide

Introduction

Welcome to the technical support guide for 4-mercapto-N,N-dimethylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile thiol-containing compound. The primary challenge in handling aromatic thiols like this one is their inherent susceptibility to oxidative dimerization, forming the corresponding disulfide. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent, quantify, and reverse disulfide formation, ensuring the integrity and reactivity of your starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction product is contaminated with a significant amount of the disulfide dimer.

This is the most common issue encountered when working with 4-mercapto-N,N-dimethylbenzenesulfonamide. The formation of the disulfide impurity can complicate purification and impact downstream reaction yields.

Possible Causes & Suggested Solutions

-

Cause 1: Exposure to Atmospheric Oxygen

-

Why it happens: The primary driver of disulfide formation is oxidation. The thiolate anion (R-S⁻), which is in equilibrium with the neutral thiol (R-SH), is particularly susceptible to oxidation by atmospheric oxygen.[1][2]

-

Solution: Conduct all reactions and manipulations under an inert atmosphere.

-

Inert Gas Blanket: Before starting, flush your reaction vessel thoroughly with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the experiment.[2][3]

-

Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately prior to use by sparging with argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.

-

-

-

Cause 2: Alkaline Reaction or Workup Conditions

-

Why it happens: The concentration of the highly reactive thiolate anion increases significantly at higher pH values.[1][2] This makes the compound far more prone to oxidation under basic conditions.

-

Solution: Maintain a neutral or slightly acidic pH.

-

pH Control: If your reaction chemistry allows, buffer the solution to a pH below 7.

-

Acidic Wash: During aqueous workup, use a mildly acidic wash (e.g., dilute HCl or saturated ammonium chloride solution) to ensure the thiol remains in its protonated, less reactive R-SH form.

-

-

-

Cause 3: Presence of Trace Metal Contaminants

-

Why it happens: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your reagents or solvents can act as catalysts for thiol oxidation.

-

Solution: Use high-purity reagents and consider a chelating agent.

-

High-Purity Reagents: Utilize high-purity or metal-free grade solvents and reagents where possible.

-

Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester catalytic metal ions.

-

-

Problem: The thiol compound appears to degrade or form a precipitate upon storage.

The gradual loss of the free thiol during storage is a clear indicator of ongoing oxidation. The disulfide dimer may also have lower solubility than the thiol monomer in certain solvents, leading to precipitation.[1]

Possible Causes & Suggested Solutions

-

Cause 1: Improper Storage Atmosphere

-

Why it happens: Storing the compound in a container with a headspace full of air provides a constant source of oxygen for oxidation.

-

Solution: Store the solid compound under an inert atmosphere.

-

Inert Gas Flush: Before sealing the container for storage, flush the headspace with argon or nitrogen.[2]

-

Aliquot: For frequently used material, consider aliquoting the solid into smaller vials under an inert atmosphere to avoid repeatedly exposing the entire stock to air.

-

-

-

Cause 2: Elevated Temperature and Exposure to Light

-

Why it happens: Heat and light can provide the activation energy needed to accelerate the oxidation process.

-

Solution: Store the compound in a cold, dark, and dry environment.

-

Low Temperature: Store the tightly sealed container in a freezer (-20 °C is standard) for long-term stability.[1]

-

Protect from Light: Use amber glass vials or wrap the container in aluminum foil to prevent photo-oxidation.

-

Dry Conditions: Store in a desiccator to minimize exposure to moisture, which can facilitate oxidative pathways.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for disulfide formation in this compound?

The conversion of a thiol (R-SH) to a disulfide (R-S-S-R) is an oxidation reaction. The process is typically initiated by the deprotonation of the thiol to form a thiolate anion (R-S⁻). This anion is a potent nucleophile and is readily oxidized.[1][2] In the presence of an oxidant like oxygen, two thiolate molecules can react to form a stable disulfide bond. This process is often catalyzed by factors such as alkaline pH (which increases the thiolate concentration) and trace metal ions.[1]

Caption: Oxidation pathway of 4-mercapto-N,N-dimethylbenzenesulfonamide.

Q2: How can I reliably detect and quantify the amount of disulfide impurity?

Several analytical techniques can be employed. The choice depends on the required sensitivity and available instrumentation.

-

Spectrophotometry (Ellman's Test): This is a rapid and cost-effective colorimetric assay to quantify free thiol groups.[4] The reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with free thiols to release a yellow-colored anion (TNB²⁻), which has a strong absorbance at 412 nm.[5][6] By measuring the absorbance, you can calculate the concentration of the free thiol. To determine the disulfide concentration, the sample is first treated with a reducing agent to convert all disulfides to free thiols, and the total thiol concentration is measured. The disulfide concentration is then calculated from the difference between the total and initial free thiol measurements.[5][7]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a highly sensitive and specific method for separating and quantifying both the thiol monomer and the disulfide dimer.[7][8] A UV detector is typically used. For enhanced sensitivity, pre-column derivatization of the thiol with a chromophoric reagent can be performed.[7]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These techniques provide definitive structural confirmation. MS can easily distinguish the monomer from the dimer by their different molecular weights. NMR spectroscopy will show distinct chemical shifts for the protons near the sulfur atom in the thiol versus the disulfide.

Q3: Is it possible to reverse disulfide formation? Which reducing agents are compatible with the sulfonamide group?

Yes, the disulfide bond can be readily cleaved back to the free thiol using a suitable reducing agent.[1] The sulfonamide group is generally stable to common disulfide reducing agents. The most effective and convenient choices for laboratory use are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[9][10][11]

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | β-Mercaptoethanol (BME) |

| Effectiveness | High. Irreversible reduction.[12] | High. Reversible reduction.[10][13] | Moderate. Requires large excess.[14] |

| Optimal pH Range | Wide (1.5 - 9.0).[9] | Neutral to Alkaline (>7).[14] | Neutral to Alkaline (>7). |

| Odor | Odorless.[9][11] | Faint sulfur odor. | Strong, unpleasant odor.[14] |

| Stability | High resistance to air oxidation.[9] | Prone to air oxidation. | Prone to air oxidation. |

| Downstream Use | Generally does not need to be removed before subsequent reactions (e.g., maleimide chemistry).[9] | Must be removed as it contains free thiols. | Must be removed as it contains free thiols. |

Recommendation: TCEP is often the superior choice due to its stability, lack of odor, effectiveness over a broad pH range, and compatibility with many downstream applications without requiring removal.[9][11]

Experimental Protocols

Protocol 1: Quantification of Free Thiol using Ellman's Reagent (DTNB)

This protocol allows for the rapid quantification of the free thiol concentration in a sample of 4-mercapto-N,N-dimethylbenzenesulfonamide.

Materials:

-

Phosphate buffer (100 mM, pH 8.0)

-

DTNB stock solution (4 mg/mL in the phosphate buffer)

-

Sample of 4-mercapto-N,N-dimethylbenzenesulfonamide

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a sample solution by accurately dissolving a known mass of your compound in the phosphate buffer to a final concentration of approximately 0.1-1.0 mM.

-

Prepare a blank by adding 1 mL of phosphate buffer to a cuvette.

-

In a separate cuvette, mix 950 µL of the phosphate buffer with 50 µL of the DTNB stock solution.

-

Add 10 µL of your sample solution to the cuvette containing the DTNB solution. Mix gently by pipetting.

-

Incubate the reaction mixture at room temperature for 15 minutes.

-

Measure the absorbance of the solution at 412 nm against the prepared blank.

-

Calculate the concentration of free thiol using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.[5]

Protocol 2: Reductive Treatment to Cleave Disulfide Impurities

This protocol describes how to reduce unwanted disulfide dimer back to the free thiol prior to using the compound in a reaction.

Materials:

-

Contaminated 4-mercapto-N,N-dimethylbenzenesulfonamide sample

-

TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

-

Appropriate reaction solvent (e.g., THF, DMF, degassed)

-

Buffer (if aqueous, e.g., phosphate buffer, pH 7.0)

Procedure:

-

Dissolve the 4-mercapto-N,N-dimethylbenzenesulfonamide sample containing the disulfide impurity in a suitable degassed solvent.

-

Prepare a stock solution of TCEP·HCl in the same solvent or a compatible one.

-

Add a 2-5 fold molar excess of TCEP relative to the estimated concentration of the disulfide impurity. If the impurity level is unknown, a 0.1 to 0.5 molar equivalent of TCEP relative to the total compound mass is a reasonable starting point.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes. The reduction is typically rapid.[9]

-

The reduced 4-mercapto-N,N-dimethylbenzenesulfonamide solution is now ready for use in your subsequent reaction. TCEP is generally non-interfering with many reaction types.[9]

References

-

Quantification of Thiols and Disulfides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024, September 18). MDPI. Retrieved February 26, 2026, from [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Handling thiols in the lab. (2013, October 4). Reddit. Retrieved February 26, 2026, from [Link]

-

Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. (2014, November 9). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013, August 19). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Disulfide reduction using TCEP reaction. (2012, February 6). Bio-Synthesis. Retrieved February 26, 2026, from [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved February 26, 2026, from [Link]

-

15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (2002, March 1). ACS Publications. Retrieved February 26, 2026, from [Link]

- WO2004101597A2 - Methods for the reduction of disulfide bonds. (n.d.). Google Patents.

-

Covalent binding of 4-nitrobenzyl mercaptan S-sulfate to the sulfhydryl groups of hepatic cytosolic proteins and bovine serum albumin with mixed disulfide bond formation. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

The Most Effective Reducing Agent for Disulfide Bonds in Proteins. (2025, April 13). Let's Talk Academy. Retrieved February 26, 2026, from [Link]

-

Serinol-Based Versatile Disulfide-Reducing Reagent. (2023, July 18). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]

- 9. Disulfide reduction using TCEP reaction [biosyn.com]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 12. WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Aqueous Solubility of 4-mercapto-N,N-dimethylbenzenesulfonamide

Welcome to the technical support center for 4-mercapto-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, troubleshooting-focused guidance to help you overcome these common experimental hurdles.

Section 1: Understanding the Molecule - The "Why"

A firm grasp of the compound's physicochemical properties is the first step to troubleshooting. Its structure dictates its behavior in aqueous media.

-

Structure: 4-mercapto-N,N-dimethylbenzenesulfonamide consists of a hydrophobic benzene ring, a polar N,N-dimethylsulfonamide group, and an ionizable thiol (mercaptan) group.

-

The Solubility Challenge: The primary obstacle to aqueous solubility is the nonpolar benzene ring, which resists interaction with polar water molecules. While the sulfonamide and thiol groups are polar, their influence is often insufficient to overcome the hydrophobicity of the core structure in neutral water.

FAQ 1.1: What are the key structural features of 4-mercapto-N,N-dimethylbenzenesulfonamide that limit its water solubility?

The molecule's structure presents a classic solubility dilemma. The large, nonpolar surface area of the benzene ring promotes self-association (stacking) in water rather than dissolution. The N,N-dimethylsulfonamide group is polar, but unlike a primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide, it lacks a proton on the nitrogen that can be donated for hydrogen bonding or ionization, thus offering limited contribution to solubility. The key to unlocking solubility lies with the thiol (-SH) group.

FAQ 1.2: What is the pKa of the thiol group and why is it so critical for solubility?

This pKa value is the most critical parameter for controlling solubility. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the thiol group, the equilibrium shifts towards the deprotonated, anionic thiolate form (R-S⁻).[2][3][4][5] This charged species is significantly more polar than the neutral form and, therefore, vastly more soluble in water.

Section 2: Troubleshooting Common Solubility Issues - The "How-To"

This section provides direct answers and protocols for common problems encountered in the lab.

Issue 1: My compound precipitates or won't dissolve in my aqueous buffer.

This is the most frequent challenge and it almost always points to one critical parameter.

FAQ 2.1: What is the first and most critical parameter to adjust?

Answer: pH. The solubility of 4-mercapto-N,N-dimethylbenzenesulfonamide is highly pH-dependent.[6] Below the thiol pKa (~6.6), the compound exists predominantly in its neutral, poorly soluble form (R-SH). By raising the pH to be at least 1 to 2 units above the pKa (i.e., pH 7.6 to 8.6), you convert the majority of the molecules to the highly soluble thiolate anion (R-S⁻).

This protocol allows you to experimentally determine the optimal pH for solubilizing your compound.

-

Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers) at your desired ionic strength.

-

Compound Addition: Add an excess amount of solid 4-mercapto-N,N-dimethylbenzenesulfonamide to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your buffer).

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy at its λ_max or HPLC.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the buffer pH to identify the pH at which the desired solubility is achieved.

The following diagram illustrates the chemical equilibrium that is exploited by pH adjustment.

Caption: Equilibrium between neutral and ionized forms.

Issue 2: My experimental conditions are incompatible with high pH.

If your assay, cell culture, or downstream application requires a near-neutral or acidic pH, pH adjustment is not a viable primary strategy.

FAQ 2.2: What are my options for improving solubility at a fixed, near-neutral pH?

Answer: You can modify the solvent environment using co-solvents or employ formulating agents like cyclodextrins and surfactants.[7][8][9]

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This "polarity reduction" makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing solubility.

Common Co-solvents:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)

-

Glycerol

Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, reducing the "hydrophobic effect" that drives nonpolar molecules to aggregate.[11] This can lead to a dramatic, often logarithmic, increase in the solubility of nonpolar compounds.[12]

-

Select Co-solvents: Choose a panel of 3-4 pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

-

Prepare Stock Solution (if possible): Dissolve a high concentration of your compound in a pure co-solvent like DMSO to create a stock solution.

-

Titration: Prepare your aqueous buffer at the desired pH. Add increasing volumes of the co-solvent (e.g., 5%, 10%, 20% v/v).

-

Determine Solubility: For each co-solvent percentage, determine the maximum solubility. This can be done by adding the compound stock solution dropwise until persistent precipitation is observed (kinetic solubility) or by using the equilibrium method described in Protocol 1.

-

Data Comparison: Tabulate the results to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

| Co-solvent System (at neutral pH) | Typical % (v/v) | Expected Solubility Increase (Fold) | Key Considerations |

| 5% Ethanol in Water | 5% | 2 - 10 | Volatile, may affect protein stability. |

| 10% Propylene Glycol in Water | 10% | 10 - 50 | Viscous, good for oral formulations. |

| 20% PEG 400 in Water | 20% | 50 - 500+ | Low toxicity, widely used in formulations. |

| 5% DMSO in Water | 5% | 100 - 1000+ | High solubilizing power, but can have biological effects and permeability enhancement. |

Note: These are illustrative values. Actual enhancement must be determined experimentally.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like 4-mercapto-N,N-dimethylbenzenesulfonamide, forming an "inclusion complex."[15][16][17] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic drug and increasing its apparent solubility.[13][16]

Common Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Caption: Formation of a water-soluble inclusion complex.

Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell.[19][20] Poorly soluble compounds can partition into the hydrophobic core, a process called micellar solubilization, effectively "dissolving" them in the aqueous phase.[18][21][22]

Common Surfactants:

-

Polysorbate 80 (Tween® 80)

-

Sodium Lauryl Sulfate (SLS)

Section 3: Advanced Strategies & Stability Considerations

FAQ 3.1: Can I create a salt form of the compound to improve solubility and handling?

Answer: Yes. This is a highly effective strategy. By reacting the compound with a strong base (e.g., sodium hydroxide, NaOH), you can deprotonate the acidic thiol group to form a stable sodium thiolate salt (R-S⁻Na⁺). This salt form is typically a free-flowing solid that is significantly more water-soluble than the neutral "free acid" form. This is often preferable to working with basic solutions for reasons of stability and reproducibility.

FAQ 3.2: Are there any stability concerns I should be aware of?

Answer: Yes, oxidation. The thiol (-SH) group, and particularly its deprotonated thiolate (R-S⁻) form which is prevalent at higher pH, is susceptible to oxidation.[23][24] The primary degradation pathway is the formation of a disulfide dimer (R-S-S-R). This can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.[23][25]

Mitigation Strategies:

-

Use Deoxygenated Buffers: Sparge your buffers with an inert gas like nitrogen or argon before use.

-

Work Under Inert Atmosphere: Prepare solutions and conduct experiments in a glove box or under a blanket of inert gas.

-

Add Antioxidants: Include a small amount of an antioxidant like ascorbic acid or glutathione in your formulation, if compatible with your experiment.[26]

-

Use Chelating Agents: Add a chelator like EDTA to sequester trace metal ions that can catalyze oxidation.

Caption: Oxidation of thiol monomers to a disulfide dimer.

Section 4: Summary & Decision-Making Flowchart

The choice of solubilization method depends on your specific experimental constraints. Use the flowchart below to guide your decision-making process.

Caption: Decision flowchart for selecting a solubilization strategy.

References

- Jain A, Ran Y, Yalkowsky S. Effect of pH-Sodium Lauryl Sulfate Combination on Solubilization of PG-300995 (an Anti-HIV Agent): A Technical Note. AAPS PharmSciTech. 2004;5(3):article 45.

-

Mura, P. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. 2023. [Link]

-

Wikipedia contributors. Cosolvent. Wikipedia. [Link]

-

Gali, V. D., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. 2024. [Link]

-

Popa, M. I., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 2024. [Link]

-

CD Bioparticles. Cyclodextrin Inclusion Compounds. [Link]

-

Grokipedia. Cosolvent. Grokipedia. [Link]

-

Dr. Hliebov. How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. 2017. [Link]

-

Zhang, R., et al. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI. 2022. [Link]

-

Croda Crop Care. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Croda. 2023. [Link]

-

Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

- Baglioni, P., et al. CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions. Books. 2013.

-

Taylor & Francis. Cosolvent – Knowledge and References. [Link]

-

Taylor & Francis. Solubilization – Knowledge and References. [Link]

-

Handerson And Hasselbalch Equation. Medium. [Link]

-

Ma, L., et al. Measuring protection of aromatic wine thiols from oxidation by competitive reactions vs wine preservatives with ortho-quinones. PubMed. 2014. [Link]

-

ResearchGate. Oxidation of thiols. [Link]

-

The Pharma Innovation. Various techniques for solubility enhancement: An overview. 2015. [Link]

-

ISJEM. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. [Link]

-

ResearchGate. Protection of aromatic wine thiols from oxidation by competitive reactions vs wine preservatives with ortho-quinones | Request PDF. [Link]

-

ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. 2021. [Link]

-

PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry. 2014. [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. [Link]

-

Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

-

Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. 2021. [Link]

-

Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. 2025. [Link]

-

ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. 2025. [Link]

-

Chemistry Steps. Reactions of Thiols. 2021. [Link]

-

Tripathi, A., et al. pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. PMC. 2022. [Link]

-

PubMed. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. 2003. [Link]

-

PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl-. [Link]

-

Wisdomlib. pH-dependent solubility: Significance and symbolism. 2025. [Link]

-

Bordwell pKa Table (in DMSO). [Link]

-

PubChem. N,N-Dimethylbenzenesulfonamide. [Link]

-

ResearchGate. pH-dependent structure of thiophenol in aqueous solution, pKa according to[22]. [Link]

-

RSC Publishing. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. [Link]

-

ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

-

Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

-

EPA. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Properties. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. 2025. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. study.com [study.com]

- 4. talent.qyem.edu.sa [talent.qyem.edu.sa]

- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. isjem.com [isjem.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. Cosolvent - Wikipedia [en.wikipedia.org]

- 11. admin.mantechpublications.com [admin.mantechpublications.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]

- 18. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]

- 19. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy [mdpi.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Micellar solubilization - Wikipedia [en.wikipedia.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. researchgate.net [researchgate.net]

- 24. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 25. Measuring protection of aromatic wine thiols from oxidation by competitive reactions vs wine preservatives with ortho-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Validation & Comparative

mass spectrometry fragmentation pattern of mercaptobenzenesulfonamides

The Analytical Architect: Decoding the Mass Spectrometry Fragmentation of Mercaptobenzenesulfonamides

Mercaptobenzenesulfonamides (MBS) and their derivatives are highly versatile pharmacophores, widely investigated for their potent biological activities, including efficacy as HIV-1 integrase inhibitors, antibacterial agents, and targeted anticancer therapeutics[1]. For drug development professionals, the precise structural elucidation and metabolic tracking of these compounds are critical.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used for MBS characterization. By deconstructing their gas-phase fragmentation mechanisms, we can establish highly specific, self-validating mass spectrometry (MS) workflows that ensure absolute confidence in structural assignments and quantitative data.

Mechanistic Profiling: The Causality of MBS Fragmentation

Understanding the fragmentation of mercaptobenzenesulfonamides requires analyzing the stability of the precursor ions and the thermodynamics of the neutral losses generated during collisional activation. The sulfonamide core is highly polarized, making specific bonds uniquely susceptible to cleavage under electrospray ionization tandem mass spectrometry (ESI-MS/MS)[2].

-

Sulfur Dioxide (SO₂) Extrusion (-64 Da): The hallmark of all benzenesulfonamides is the rapid loss of SO₂. The sulfonyl group is energetically driven to release stable SO₂ gas upon collision-induced dissociation (CID). This transition is highly reproducible and serves as the primary quantifier ion in targeted assays[3],[4].

-

S-N Bond Cleavage: The sulfonamide S-N bond is relatively weak. Heterolytic cleavage typically results in the charge being retained on either the sulfonyl cation

or the amine fragment -

Mercapto/Alkylthio Cleavage (-33/-34 Da): The -SH group on the aromatic ring is susceptible to homolytic radical loss (-SH) or rearrangement to eliminate hydrogen sulfide (H₂S).

-

Negative Ion Mode Rearrangements: In negative ESI, deprotonated N-phenyl benzenesulfonamide derivatives undergo initial SO₂ loss, followed immediately by an inter-annular H₂ loss to form a highly stable carbazolide anion (m/z 166). Alternatively, a hydrogen transfer from the ortho position can yield an anilide anion[3],[4].

Figure 1: Principal mass spectrometry fragmentation pathways of mercaptobenzenesulfonamides.

Platform Comparison Guide: Selecting the Right MS Technology

To objectively evaluate the performance of different analytical alternatives for MBS analysis, we must compare their ionization mechanics, resolution, and suitability for specific drug development phases.

| Analytical Platform | Ionization Type | Primary Application | Performance vs. Alternatives |

| LC-ESI-QqQ (Triple Quadrupole) | Soft (ESI) | High-throughput PK/PD quantification. | Superior Sensitivity: Best-in-class for Multiple Reaction Monitoring (MRM). Preserves the |

| LC-ESI-QTOF (High-Resolution MS) | Soft (ESI) | Metabolite ID, structural elucidation. | Superior Specificity: Provides exact mass (<2 ppm error). Essential for distinguishing isobaric interferences and confirming novel MBS derivatives. |

| GC-EI-MS (Electron Ionization) | Hard (EI) | Volatile impurity profiling. | Inferior for Intact MBS: Thermal instability and high polarity of sulfonamides cause extensive in-source fragmentation. The molecular ion |

Scientist's Verdict: For the structural validation and quantification of mercaptobenzenesulfonamides, LC-ESI-QqQ is the gold standard for routine assays, while LC-ESI-QTOF is mandatory during the early-stage discovery phase to map unknown metabolic pathways. GC-EI-MS should be avoided for intact active pharmaceutical ingredient (API) analysis.

Quantitative Data: Diagnostic Mass Shifts

The following table summarizes the deterministic mass shifts observed during the MS/MS analysis of MBS compounds. Identifying these fragments provides a self-validating confirmation of the molecular structure.

| Fragment Ion Type | Mass Shift (Da) | Preferred Ionization Mode | Mechanistic Rationale |

| -64 | Positive & Negative | Extrusion of stable sulfur dioxide gas from the sulfonamide core. | |

| -33 | Positive | Homolytic cleavage of the mercapto radical from the aromatic ring. | |

| Variable | Positive | Heterolytic cleavage of the S-N bond; charge retained on the sulfonyl group. | |

| Variable | Positive & Negative | S-N bond cleavage; charge retained on the amine moiety. | |

| Carbazolide Anion | -66 (SO₂ + H₂) | Negative | Inter-annular hydrogen loss following SO₂ extrusion in N-phenyl derivatives[3]. |

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates orthogonal checks (retention time, precursor-to-product ion ratios, and blank verifications) to eliminate false positives during MBS analysis.

Phase 1: System Suitability & Tuning

-

Prepare a 100 ng/mL tuning solution of a reference standard (e.g., 4-Bromo-N-phenylbenzenesulfonamide) in 50:50 Water:Acetonitrile[4].

-

Infuse directly into the ESI source at 10 µL/min.

-

Optimize the Declustering Potential (DP) to maximize the intact

precursor ion. -

Ramp the Collision Energy (CE) from 10 to 50 eV to identify the optimal voltage for the -64 Da (SO₂ loss) quantifier transition and the S-N cleavage qualifier transition.

Phase 2: Sample Preparation

-

Extract the MBS compound from the biological matrix (or reaction mixture) using protein precipitation with cold Acetonitrile (1:3 ratio).

-

Spike the sample with an isotopically labeled internal standard (e.g.,

-MBS) to correct for matrix-induced ion suppression. -

Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 3: Chromatographic Separation

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes[4].

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (The acidic modifier is critical to drive protonation in positive ESI mode).

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 4: Data Acquisition & Validation

-

Run a solvent blank before the analytical batch to validate the absence of column carryover.

-

Acquire data in MRM mode.

-

Validation Check: A positive identification requires the chromatographic retention time of the sample to match the reference standard within ±0.1 minutes, and the ratio between the quantifier ion (-SO₂) and qualifier ion (amine fragment) to be within ±20% of the standard.

References

-

Hibbs, et al. "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry, 2013.[Link]

-

Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.[Link]

-

Sławiński, J., et al. "Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides." Molecules (MDPI), 2015.[Link]

-

Neamati, N., et al. "Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." ResearchGate, 2025.[Link]

Sources

X-ray photoelectron spectroscopy (XPS) of sulfonamide SAMs on gold

X-Ray Photoelectron Spectroscopy (XPS) of Sulfonamide SAMs on Gold: A Comparative Characterization Guide

Self-assembled monolayers (SAMs) on gold are foundational to biosensor development, molecular electronics, and surface engineering[1]. Among these, sulfonamide-terminated SAMs hold a highly specialized position in drug development and diagnostics, primarily due to their role as specific capture ligands for metalloenzymes like carbonic anhydrase[2]. However, confirming the successful functionalization and structural integrity of these complex monolayers requires highly sensitive surface characterization.

X-ray Photoelectron Spectroscopy (XPS) stands out as the premier technique for this purpose, offering quantitative elemental composition and precise chemical state identification[1][3]. As a Senior Application Scientist, I have structured this guide to provide an authoritative, comparative analysis of sulfonamide SAMs against traditional alternatives, detailing the causality behind XPS experimental design, data interpretation, and self-validating protocols.

The Mechanistic Causality of XPS in SAM Characterization

Unlike bulk analysis techniques, XPS is intrinsically surface-sensitive, probing only the top 1.5 to 9 nm of a material depending on the photoelectron takeoff angle[4]. When X-rays irradiate the gold substrate, photoelectrons are ejected from the core levels of the SAM atoms. The binding energy of these electrons is highly sensitive to their local chemical environment, specifically the oxidation state and electronegativity of neighboring atoms[3].

For sulfonamide SAMs (which utilize a thiol anchor to bind to the gold surface), the sulfur atoms exist in two drastically different chemical states, making XPS the ultimate diagnostic tool:

-

The Thiolate Anchor (Au-S): Chemisorption onto gold involves the cleavage of the S-H bond, resulting in a metal-bound thiolate. This electron-rich sulfur typically exhibits an S 2p3/2 binding energy of 162.0 ± 0.2 eV[5][6].

-

The Sulfonamide Headgroup (-SO₂-NH-): The sulfur atom in the terminal group is highly oxidized, bonded to highly electronegative oxygen and nitrogen atoms. This electron-withdrawing environment shifts the S 2p3/2 binding energy significantly higher, typically to 168.4 ± 0.1 eV[5].

Expert Insight: This distinct ~6.4 eV binding energy shift is the cornerstone of sulfonamide SAM validation. By integrating the peak areas of the 168.4 eV and 162.0 eV signals, researchers can quantitatively determine the conversion rate of surface functionalization reactions without relying on external calibration[5].

Logical deconvolution of the S 2p XPS spectrum for sulfonamide SAMs on gold substrates.

Comparative Analysis of SAM Architectures on Gold

To contextualize the performance and characterization of sulfonamide SAMs, we must objectively compare them against standard alkanethiol and fluorinated SAMs. While alkanethiols rely purely on van der Waals forces for packing, sulfonamides benefit from interchain hydrogen bonding, altering their stability and XPS profiles[7].

| Feature | Sulfonamide SAMs | Alkanethiol SAMs | Fluorinated SAMs |

| Primary Application | Biosensors, Drug screening (e.g., carbonic anhydrase)[2] | Molecular electronics, Surface passivation[1] | Hydrophobic coatings, Low-friction surfaces[4] |

| Key XPS Signatures | Dual S 2p (162.0 eV & 168.4 eV)[5] | Single S 2p (162.0 eV)[1] | S 2p (162.0 eV), F 1s (~688 eV)[4] |

| Structural Stability | High (Driven by interchain amide hydrogen bonding)[7] | Moderate (Driven by Van der Waals forces)[7] | Moderate (Steric bulk of fluorine reduces packing density)[8] |

| Degradation Risks | X-ray beam damage during extended XPS acquisition[9] | Rapid oxidation to sulfonates via ambient ozone exposure[10] | Phase separation in mixed monolayers[8] |

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts, such as beam-induced degradation and adventitious carbon misinterpretation.

Step 1: Substrate Preparation and Cleaning

-

Causality: Gold surfaces rapidly accumulate adventitious hydrocarbons from the atmosphere, which obscure XPS signals and prevent dense monolayer formation.

-

Action: Clean gold substrates using a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) followed by 15 minutes of UV-Ozone treatment. (Safety Note: Piranha is highly reactive and must be handled with extreme care).

-

Validation: A pre-functionalization XPS survey should show an O 1s peak near baseline and a C 1s atomic percentage < 10%.

Step 2: Monolayer Self-Assembly

-

Causality: Concentration and solvent choice dictate whether molecules adopt a "lying-down" or densely packed "standing-up" phase[1][11].

-

Action: Immerse the clean gold substrate in a 1–5 mM solution of the sulfonamide-thiol precursor in absolute ethanol for 24 hours at room temperature.

-

Action: Rinse extensively with ethanol to remove physisorbed molecules, then dry under a stream of high-purity N₂.

Step 3: XPS Data Acquisition

-

Causality: Sulfur-containing SAMs are notoriously sensitive to X-ray-induced damage. Prolonged exposure can artificially oxidize thiolates or cause molecular desorption[9].

-

Action: Utilize a monochromatic Al Kα X-ray source. Minimize X-ray exposure per unit area by acquiring an array of well-separated points (linescan or mapping) with short acquisition times per point, integrating them into a single high signal-to-noise spectrum[9].

-

Validation: Calibrate the binding energy scale using the Au 4f7/2 peak at 84.0 eV[12].

Step 4: Spectral Deconvolution

-

Causality: The S 2p peak is a spin-orbit doublet (S 2p3/2 and S 2p1/2) with a fixed area ratio of 2:1 and a splitting of ~1.2 eV[9][12]. Failure to mathematically constrain these parameters leads to statistically valid but physically impossible fits.

-

Action: Fit the S 2p region using constrained doublets. Assign the 162.0 eV doublet to Au-S, the 163.5 eV doublet to unbound/physisorbed thiols (if present), and the 168.4 eV doublet to the sulfonamide sulfur[5][6].

Experimental workflow for sulfonamide SAM preparation and low-dose XPS characterization.

References

-

Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces. Beilstein Journals.[Link]

-

Gold−Sulfur Bonding in 2D and 3D Self-Assembled Monolayers: XPS Characterization. ResearchGate.[Link]

-

Self-assembled monolayers. EAG Laboratories.[Link]

-

Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation. PMC.[Link]

-

Self-Assembled Alkanethiol Monolayers. Interchim.[Link]

-

Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI.[Link]

-

Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. PMC.[Link]

-

SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated Analogues. University of Houston.[Link]

-

Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. OSTI. [Link]

-

A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent.[Link]

-

Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI.[Link]

Sources

- 1. eag.com [eag.com]

- 2. interchim.fr [interchim.fr]

- 3. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Sulfamide chemistry applied to the functionalization of self-assembled monolayers on gold surfaces [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. osti.gov [osti.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

Publish Comparison Guide: 4-Mercapto-N,N-Dimethylbenzenesulfonamide (MDBS) Modified Electrodes

This guide provides an in-depth technical comparison of 4-mercapto-N,N-dimethylbenzenesulfonamide (MDBS) modified electrodes. It is designed for researchers utilizing electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) to develop biosensors or study interfacial electron transfer.

Executive Summary & Technical Positioning

Product Focus: Gold electrodes modified with a Self-Assembled Monolayer (SAM) of 4-mercapto-N,N-dimethylbenzenesulfonamide. Primary Application: High-fidelity negative control interfaces for Carbonic Anhydrase (CA) biosensing and hydrophobic passivation layers.